InChI=1S/C12H19N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3
. The Canonical SMILES string is CC(C)C1=CC=C(C=C1)CCCN
. These strings provide a textual representation of the molecule’s structure. The compound can be sourced from chemical suppliers and is classified under the category of secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. It is identified by its unique chemical formula, , and its molecular weight is approximately 191.27 g/mol.
The synthesis of 3-(4-Isopropylphenyl)propan-1-amine typically involves several key steps:
The yield of this reaction can vary based on the specific conditions employed, including temperature, solvent choice, and reaction time. Optimizing these parameters is crucial for maximizing yield and purity.
The molecular structure of 3-(4-Isopropylphenyl)propan-1-amine can be described as follows:
A structural representation can be depicted using standard chemical notation, highlighting the connectivity between atoms.
3-(4-Isopropylphenyl)propan-1-amine can participate in various chemical reactions:
The choice of reagents and specific conditions (temperature, solvent) plays a critical role in determining the outcome of these reactions.
The mechanism of action for 3-(4-Isopropylphenyl)propan-1-amine involves its potential interaction with various biological targets:
Studies investigating the pharmacodynamics and pharmacokinetics of similar compounds suggest that structural features significantly impact their biological activity.
3-(4-Isopropylphenyl)propan-1-amine has several notable applications:
In industrial settings, this compound may find use in producing agrochemicals or specialty chemicals due to its reactivity profile.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5